molecular formula C18H18ClNO4S B11586966 2-{3-[(2-Chlorophenoxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid

2-{3-[(2-Chlorophenoxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B11586966
M. Wt: 379.9 g/mol
InChI Key: JCMVSVKBDLONRR-UHFFFAOYSA-N
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Description

2-{3-[(2-Chlorophenoxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that belongs to the class of thiazolidine derivatives This compound is characterized by the presence of a thiazolidine ring, a chlorophenoxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-Chlorophenoxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the chlorophenoxy and methoxyphenyl groups. One common synthetic route involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethyl alcohol. This intermediate is then reacted with 4-methoxybenzaldehyde to form the corresponding Schiff base. The Schiff base undergoes cyclization with thioglycolic acid to form the thiazolidine ring, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-Chlorophenoxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

2-{3-[(2-Chlorophenoxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-{3-[(2-Chlorophenoxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenoxy)propionic acid
  • 2-Methyl-4-chlorophenoxyacetic acid
  • 4-{2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl}-2-pyrimidinamine

Uniqueness

2-{3-[(2-Chlorophenoxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid is unique due to its specific combination of functional groups and the presence of the thiazolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H18ClNO4S

Molecular Weight

379.9 g/mol

IUPAC Name

2-[3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C18H18ClNO4S/c1-23-15-7-6-11(17-20-14(10-25-17)18(21)22)8-12(15)9-24-16-5-3-2-4-13(16)19/h2-8,14,17,20H,9-10H2,1H3,(H,21,22)

InChI Key

JCMVSVKBDLONRR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)COC3=CC=CC=C3Cl

Origin of Product

United States

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